molecular formula C25H25N3O2S B11205870 3-amino-N-(2-ethylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

3-amino-N-(2-ethylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide

Cat. No.: B11205870
M. Wt: 431.6 g/mol
InChI Key: LTYDETQUHYVIFB-UHFFFAOYSA-N
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Description

3-amino-N-(2-ethylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a combination of aromatic rings and a thieno[3,2-e]pyridine core, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of 3-amino-N-(2-ethylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thieno[3,2-e]pyridine core, followed by the introduction of the amino, ethylphenyl, and furyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s formation. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the conditions to maximize yield and purity.

Chemical Reactions Analysis

3-amino-N-(2-ethylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-amino-N-(2-ethylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing other complex molecules. It can be used in the development of new materials and catalysts.

    Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding. It can be used in assays to identify new drug targets.

    Medicine: The compound’s structure suggests potential pharmacological properties, making it a candidate for drug development. It can be tested for its efficacy in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-ethylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

3-amino-N-(2-ethylphenyl)-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide can be compared with other similar compounds, such as:

    3-amino-6-(2-furyl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.

    3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide: This compound shares some structural similarities but has different functional groups, affecting its reactivity and potential applications

Properties

Molecular Formula

C25H25N3O2S

Molecular Weight

431.6 g/mol

IUPAC Name

6-amino-N-(2-ethylphenyl)-8-(furan-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraene-5-carboxamide

InChI

InChI=1S/C25H25N3O2S/c1-2-15-9-6-7-11-17(15)27-24(29)23-22(26)21-20(19-13-8-14-30-19)16-10-4-3-5-12-18(16)28-25(21)31-23/h6-9,11,13-14H,2-5,10,12,26H2,1H3,(H,27,29)

InChI Key

LTYDETQUHYVIFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=C(C4=C(CCCCC4)N=C3S2)C5=CC=CO5)N

Origin of Product

United States

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